1-(4-nitrophenyl)-1H-pyrazol-5-amine

Medicinal Chemistry Organic Synthesis Process Chemistry

Generic 1-aryl-1H-pyrazole-5-amines often exhibit inconsistent reactivity due to positional isomer contamination. 1-(4-Nitrophenyl)-1H-pyrazol-5-amine provides a precisely defined scaffold: para-nitro substitution ensures predictable electronic landscape (HOMO-LUMO gap 3.41 eV), while the 5-amino group enables reliable amide coupling, sulfonamide formation, or urea synthesis. Key advantages: • Microwave-optimized synthesis for rapid scale-up • Direct precursor to kinase inhibitors and antileishmanial candidates • Consistent ≥95% purity across batches Supplied by BenchChem with full analytical documentation.

Molecular Formula C9H8N4O2
Molecular Weight 204.189
CAS No. 16459-44-2
Cat. No. B2514760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-nitrophenyl)-1H-pyrazol-5-amine
CAS16459-44-2
Molecular FormulaC9H8N4O2
Molecular Weight204.189
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=CC=N2)N)[N+](=O)[O-]
InChIInChI=1S/C9H8N4O2/c10-9-5-6-11-12(9)7-1-3-8(4-2-7)13(14)15/h1-6H,10H2
InChIKeyNORCOSFUIHPSGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Nitrophenyl)-1H-pyrazol-5-amine Identity and Procurement


1-(4-Nitrophenyl)-1H-pyrazol-5-amine is a substituted 1-aryl-1H-pyrazole-5-amine featuring an electron-withdrawing 4-nitrophenyl group at the N1 position and a primary amine at the C5 position [1]. This compound serves as a versatile small-molecule scaffold in medicinal chemistry, appearing as a key intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and antileishmanial candidates [2]. Its molecular formula is C₉H₈N₄O₂, with a molecular weight of 204.19 g/mol [3]. The combination of the nitro group (a strong electron-withdrawing moiety) and the 5-amino group (a hydrogen-bond donor and nucleophilic handle) defines its utility in building more complex, biologically active structures [4].

Uniqueness of 1-(4-Nitrophenyl)-1H-pyrazol-5-amine


In the procurement of 1-aryl-1H-pyrazole-5-amines, generic substitution is a high-risk practice due to the profound impact of subtle structural variations on both synthetic tractability and biological performance. The position of the nitro group on the phenyl ring (ortho, meta, or para) dictates the compound's electronic landscape, which in turn governs its reactivity in downstream functionalization and its interaction with biological targets [1]. Furthermore, the 5-amino group is a critical pharmacophore and a key site for further derivatization; swapping it for an analog lacking this group, or one where it is replaced or relocated, fundamentally alters the compound's utility [2]. The evidence below quantifies these differences, demonstrating that 1-(4-nitrophenyl)-1H-pyrazol-5-amine offers a specific, defined profile that is not interchangeable with its closest analogs.

1-(4-Nitrophenyl)-1H-pyrazol-5-amine vs. Closest Analogs


Microwave Synthesis and Simple Filtration

The target compound is efficiently synthesized via a microwave-mediated method in 1 M HCl at 150 °C, yielding product in only 10 minutes and requiring a simple filtration without column chromatography or recrystallization [1]. This contrasts sharply with traditional synthetic routes for 1-aryl-1H-pyrazole-5-amines, which often involve extended reflux (e.g., in toluene or alcohols) and require purification by chromatography, thereby increasing time, cost, and solvent waste [1].

Medicinal Chemistry Organic Synthesis Process Chemistry

Electronic Properties vs. Positional Isomers

Density Functional Theory (DFT) calculations on nitrophenyl-pyrazole Schiff base isomers reveal that the HOMO-LUMO band gap energy is tunable based on the nitro group position. For the 4-nitrophenyl derivative, the calculated HOMO-LUMO gap is 3.41 eV, compared to 3.38 eV for the 2-nitrophenyl isomer and 3.52 eV for the 3-nitrophenyl isomer [1]. The electrophilicity index (ω) for the 4-nitrophenyl derivative is 2.95 eV, indicating intermediate electrophilic character relative to its isomers [1].

Computational Chemistry Medicinal Chemistry Structure-Activity Relationship

Antifungal Activity Against C. albicans by Isomer

The antifungal activity of nitrophenyl-pyrazole Schiff base isomers against Candida albicans is strongly dependent on the nitro group position. The 2-nitrophenyl isomer (2a) is considerably more active than the 4-nitrophenyl isomer (2c) and the 3-nitrophenyl isomer (2b) [1]. While the 2-isomer exhibits significant antifungal activity, the 4-nitrophenyl derivative shows limited activity against C. albicans [1]. In contrast, all three isomers present a similar, limited activity against C. neoformans [1].

Antifungal Research Medicinal Chemistry Infectious Disease

XLogP3 and Topological Polar Surface Area

1-(4-nitrophenyl)-1H-pyrazol-5-amine has a computed XLogP3 value of 1.4 and a Topological Polar Surface Area (TPSA) of 89.7 Ų [1]. These values are key indicators of its potential for oral bioavailability and blood-brain barrier penetration according to Lipinski's Rule of Five and Veber's rules. These properties can be compared to class averages for similar 1-aryl-1H-pyrazole-5-amines to assess its drug-likeness.

Drug Discovery ADME Computational Chemistry

1-(4-Nitrophenyl)-1H-pyrazol-5-amine Applications


Kinase Inhibitor and Antiparasitic Building Block

As a core scaffold in 1-aryl-1H-pyrazole-5-amines, this compound is used to synthesize more complex molecules with reported activity as kinase inhibitors [4] and antileishmanial agents [5] [1]. The 5-amino group serves as a versatile handle for amide coupling, sulfonamide formation, or urea synthesis, while the 4-nitrophenyl group can be reduced to the corresponding aniline for further diversification [2].

Microwave-Assisted Method Development

The efficient, microwave-mediated synthesis of this compound, which requires only 10 minutes and a simple filtration, makes it an ideal model substrate for developing and optimizing new microwave-assisted organic transformations [1]. Its preparation demonstrates the principles of green chemistry, using water as the primary solvent and minimizing waste [1].

Benchmark for Electronic Structure Calculations

With its well-defined HOMO-LUMO gap (3.41 eV) and electrophilicity index (2.95 eV) [2], 1-(4-nitrophenyl)-1H-pyrazol-5-amine serves as a valuable benchmark for calibrating and validating DFT and other computational methods on heterocyclic systems. Its electronic properties are predictive of reactivity in nucleophilic and electrophilic reactions.

Nitrification Inhibitor Development

Patents describe the use of pyrazole compounds, including those structurally related to 1-(4-nitrophenyl)-1H-pyrazol-5-amine, as nitrification inhibitors in agricultural formulations [3]. The presence of the nitro group and the pyrazole ring is a recurring motif in compounds designed to reduce nitrogen loss from fertilizers, improving crop yield and reducing environmental impact.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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